molecular formula C14H15FN2O5 B3006257 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide CAS No. 2034535-58-3

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B3006257
CAS No.: 2034535-58-3
M. Wt: 310.281
InChI Key: RYGGFPDXVKWDLM-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a synthetic propanamide derivative characterized by two distinct structural motifs:

  • A 2,4-dioxooxazolidin-3-yl moiety, a five-membered heterocyclic ring containing two ketone groups, known for enhancing metabolic stability and influencing pharmacokinetic properties.

The compound’s synthesis likely employs carbodiimide-mediated amide coupling, a method widely used for analogous propanamides (e.g., DCC-mediated reactions in ) .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(2-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O5/c1-9(22-11-5-3-2-4-10(11)15)13(19)16-6-7-17-12(18)8-21-14(17)20/h2-5,9H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGGFPDXVKWDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)COC1=O)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H19FNO4
  • Molecular Weight : 305.33 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

The compound exhibits various biological activities primarily through its interaction with specific biological targets:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, particularly in assays measuring cupric acid-reducing antioxidant capacity (CUPRAC). This suggests a potential role in mitigating oxidative stress-related diseases .
  • Enzyme Inhibition : It has shown inhibitory effects on several enzymes, including:
    • Cholinesterases
    • Tyrosinase
    • Amylase
    • Glucosidase
    These activities indicate its potential use in treating conditions like diabetes and neurodegenerative diseases .
  • Anticancer Effects : Preliminary studies indicate that the compound exhibits anticancer properties, particularly against pancreatic cancer cell lines (PANC-1). The mechanism appears to involve apoptosis signaling pathways, suggesting it may induce programmed cell death in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeAssay/Model UsedObserved EffectReference
AntioxidantCUPRAC assaySignificant antioxidant activity
Enzyme InhibitionVarious enzyme assaysInhibition of cholinesterases, glucosidase
AnticancerPANC-1 cell lineInduction of apoptosis

Case Study: Anticancer Activity

A study evaluated the effects of this compound on pancreatic cancer cells. The results indicated that treatment led to a marked increase in apoptotic markers compared to untreated controls. Molecular docking simulations supported these findings by showing strong binding affinity to key apoptotic proteins .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics, with preliminary toxicity assessments suggesting a low risk for adverse effects at therapeutic doses. Further studies are necessary to fully elucidate its safety profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Hybrids with Heterocyclic Motifs

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide ()
  • Structural Features : Combines tryptamine (indole) and carprofen (carbazole), both linked via an amide bond.
  • Pharmacological Activity : Exhibits anti-inflammatory properties via weak COX-2 inhibition and modulation of arachidonic acid metabolism .
  • The 2-fluorophenoxy group may offer enhanced selectivity compared to carbazole’s bulkier aromatic system.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
  • Structural Features : Features a 2-fluoro-biphenyl group instead of carbazole.
  • Key Differences: The biphenyl moiety increases aromaticity, which may enhance binding to hydrophobic enzyme pockets. However, the target compound’s oxazolidinone ring could provide better metabolic resistance than biphenyl .

Triazole- and Oxazole-Containing Propanamides

Triazole Derivatives ()
  • Example: N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1)
    • Structural Features : Contains a triazole ring and difluorophenyl group.
    • Pharmacological Activity : Antifungal (inferred from fluconazole-like design) .
    • Key Differences :
Oxazole Derivatives ()
  • Example: N-[(2S)-3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}-2-({(2Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]-2-buten-2-yl}amino)propyl]propanamide Structural Features: Includes an oxazole ring and trifluoromethylphenyl group. Key Differences:
  • The oxazole’s planar structure contrasts with the oxazolidinone’s saturated ring, affecting conformational flexibility and target engagement .

Fluorinated Propanamides with Varied Substituents

2-[(3-Fluorophenyl)amino]-N-phenylpropanamide ()
  • Structural Features: Fluorophenylamino group attached to the propanamide backbone.
  • Key Differences: The target compound’s 2-fluorophenoxy group may offer stronger electron-withdrawing effects than the fluorophenylamino substituent, influencing acidity and bioavailability .
N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide ()
  • Structural Features : Benzothiazolyl and dimethoxyphenyl groups.
  • Key Differences: The benzothiazolyl-sulfone moiety increases polarity, whereas the target compound’s fluorophenoxy group balances lipophilicity and metabolic stability .

Fentanyl Analogs ()

  • Example: N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide
  • Structural Features : Piperidine core with fluorophenyl groups.
  • Key Differences: Fentanyl analogs target opioid receptors, whereas the oxazolidinone in the target compound suggests non-opioid mechanisms (e.g., NSAID or kinase inhibition) .

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